molecular formula C25H25Cl2N3O B2465859 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 250714-02-4

2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2465859
CAS No.: 250714-02-4
M. Wt: 454.4
InChI Key: LJTWFJKJQBHPHK-AZPGRJICSA-N
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Description

Chemical Structure and Properties 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS: 250714-02-4) is a piperazine derivative with the molecular formula C₂₅H₂₅Cl₂N₃O and a molecular weight of 454.39 g/mol . The compound features a piperazino core substituted with a 4-chlorophenyl group, a phenyl-ethanone moiety, and an O-(4-chlorobenzyl)oxime functional group. Key predicted physicochemical properties include:

  • Boiling point: 589.1 ± 60.0 °C
  • Density: 1.22 ± 0.1 g/cm³
  • pKa: 6.15 ± 0.10 .

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-22-8-6-20(7-9-22)19-31-28-25(21-4-2-1-3-5-21)18-29-14-16-30(17-15-29)24-12-10-23(27)11-13-24/h1-13H,14-19H2/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTWFJKJQBHPHK-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the piperazine ring: This step involves the reaction of 4-chlorophenylamine with ethylene diamine under controlled conditions to form the piperazine ring.

    Introduction of the phenyl ethanone moiety: The piperazine intermediate is then reacted with benzoyl chloride to introduce the phenyl ethanone group.

    Oxime formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or continuous flow reactors: These are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and chlorobenzyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Reduced forms of the original compound.

    Substitution products: Derivatives with substituted groups at the chlorophenyl and chlorobenzyl positions.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to receptors: It can bind to specific receptors in biological systems, modulating their activity.

    Inhibit enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Alter cellular processes: It can influence cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are pharmacologically significant due to their versatility in drug design. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Key Features
Target: 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime C₂₅H₂₅Cl₂N₃O 454.39 4-Chlorophenyl, O-(4-chlorobenzyl)oxime 6.15 Oxime group enhances H-bonding; dual chloro-substitution increases lipophilicity .
2-(4-Benzenzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime C₂₆H₂₈FN₃O 417.50 Benzhydrylpiperazino, 4-Fluorophenyl N/A Fluorine substitution improves metabolic stability; methyloxime reduces polarity .
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone (Non-oxime analog) C₁₈H₁₉ClN₂O 314.81 4-Chlorophenyl, no oxime N/A Simpler structure with lower molecular weight; lacks H-bond donor capacity .
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 247.71 Chloroethyl, phenylpiperazine N/A Minimal steric hindrance; potential for broad bioactivity .

Key Insights

Substituent Effects: The O-(4-chlorobenzyl)oxime group in the target compound introduces two H-bond acceptors (oxime oxygen and benzyl ether oxygen), which may enhance binding to polar receptors compared to analogs like the methyloxime derivative () or non-oxime compounds () .

Biological Relevance: Piperazine derivatives are known for antimicrobial, antipsychotic, and anticancer activities . The oxime group in the target compound could confer antifungal or antibacterial properties via metal chelation or enzyme inhibition, as seen in structurally related oxime-containing drugs (). The 4-fluorophenyl analog () may exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Synthetic Considerations: The target compound’s synthesis likely involves oxime formation from a ketone precursor, similar to methods described for quinolone derivatives (). This step adds complexity compared to non-oxime analogs .

Biological Activity

2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in targeting the central nervous system (CNS). This article explores the biological activity of this compound, highlighting its structural features, potential pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C25H25Cl2N3OC_{25}H_{25}Cl_{2}N_{3}O and a molar mass of 454.39 g/mol. Its structure includes a piperazine ring substituted with a 4-chlorophenyl group and an oxime functional group linked to a 4-chlorobenzyl moiety. This unique arrangement may confer specific biological activities and chemical reactivity compared to similar compounds.

PropertyValue
Molecular FormulaC25H25Cl2N3O
Molar Mass454.39 g/mol
Solubility18.7 µg/mL (at pH 7.4)
CAS Number250714-02-4

Biological Activity

The biological activity of this compound has not been extensively studied; however, its structural components suggest potential pharmacological effects. Compounds with similar piperazine structures have exhibited activity against various biological targets, particularly those involved in neurological functions.

Potential Pharmacological Effects

Research Findings

While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds:

  • Piperazine Derivatives : Many piperazine derivatives have shown promising results in modulating neurotransmitter systems, which could be extrapolated to predict similar activities for this compound.
  • Structural Analogues : Research on structurally similar compounds indicates potential interactions with serotonin and dopamine receptors, which are crucial in managing psychiatric and neurological disorders.

Case Studies

Several studies have investigated the biological activities of similar piperazine-based compounds:

  • Antipsychotic Activity : A study on piperazine derivatives demonstrated their efficacy in reducing symptoms of schizophrenia by acting on dopamine receptors.
  • Antidepressant Effects : Another research highlighted the antidepressant-like effects of certain piperazine compounds through serotonin receptor modulation.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-ethanone core via nucleophilic substitution, as seen in analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .
  • Step 2 : Oxime formation by reacting the ketone with hydroxylamine derivatives under mild acidic conditions .
  • Step 3 : O-Benzylation using 4-chlorobenzyl chloride in the presence of a base like triethylamine .
    Methodological Insight : Intermediate characterization relies on 1^1H NMR (e.g., δ 3.22–3.82 ppm for piperazine CH2_2 groups) and elemental analysis (e.g., ±0.3% deviation for C/H/N) .

Advanced Structural Analysis

Q. Q2. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved during X-ray structure determination?

  • Software Tools : SHELXL (for refinement) and SHELXD (for phase problem resolution) are robust for small-molecule crystallography, even with twinned data .
  • Experimental Design : High-resolution data (≤1.0 Å) and iterative refinement of thermal parameters improve disorder modeling. For example, similar chlorophenyl derivatives required 10–15 refinement cycles to resolve positional ambiguities .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous benzimidazole derivatives showed MIC values of 8–32 µg/mL .
  • Mechanistic Insight : The oxime group may chelate metal ions critical for microbial enzymes, disrupting biofilm formation .

Advanced Data Contradiction Analysis

Q. Q4. How to resolve discrepancies in biological activity data between structurally similar oxime derivatives?

  • Case Study : A compound with a 2,4-dichlorobenzyl group (MIC = 16 µg/mL) showed higher activity than its 2,6-dichloro analog (MIC = 64 µg/mL), attributed to steric hindrance .
  • Methodology : Pair SAR studies with molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with target binding (e.g., cytochrome P450 interactions) .

Basic Physicochemical Properties

Q. Q5. What strategies improve the solubility of this lipophilic oxime derivative for in vivo studies?

  • Salt Formation : Hydrochloride salts (e.g., cetirizine derivatives) enhance aqueous solubility via ionizable piperazine nitrogens .
  • Co-solvent Systems : Use DMSO:PBS (1:4 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Advanced Mechanistic Studies

Q. Q6. How does the oxime functional group influence this compound’s interaction with biological targets like GPCRs?

  • Hypothesis Testing : The oxime’s nucleophilic NH2_2 group may form hydrogen bonds with residues in GPCR binding pockets (e.g., histidine or aspartate).
  • Experimental Design : Use 15^{15}N-labeled oxime in NMR titration assays to map binding epitopes, as demonstrated for CITCO, a related oxime-containing GPCR ligand .

Basic Stability & Storage

Q. Q7. What are the optimal storage conditions to prevent oxime degradation?

  • Stability Data : Store at −20°C under argon, with desiccant (e.g., silica gel). Similar compounds showed <5% degradation over 6 months under these conditions .
  • Analytical Monitoring : Track purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Polymorph Screening

Q. Q8. How can polymorphic forms of this compound be identified and characterized for patent applications?

  • Techniques : Use DSC (melting point variation ≥5°C indicates polymorphism) and PXRD (distinct diffraction patterns at 2θ = 10–30°).
  • Case Study : A patent for a related piperazine compound identified Form I (mp 81°C) and Form II (mp 75°C) via DSC, with Form I showing superior bioavailability .

Basic Toxicity Screening

Q. Q9. What preliminary assays assess this compound’s cytotoxicity?

  • MTT Assay : Test against HEK-293 or HepG2 cells (IC50_{50} values <50 µM suggest low toxicity). For comparison, a chlorophenyl-piperazine analog showed IC50_{50} = 120 µM .
  • Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to predict in vivo clearance rates .

Advanced Computational Modeling

Q. Q10. How can QSAR models guide the design of more potent derivatives?

  • Descriptor Selection : Include logP, molar refractivity, and H-bond donor/acceptor counts. A QSAR study on similar oximes achieved R2^2 = 0.89 for antimicrobial activity .
  • Validation : Use leave-one-out cross-validation and external test sets (e.g., ChEMBL data) to avoid overfitting .

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